9H-Xanthene-9-methanamine
Overview
Description
C-(9H-Xanthen-9-yl)-methylamine is a compound that features a xanthene core structure, which is a tricyclic aromatic system
Mechanism of Action
Target of Action
9H-Xanthene-9-methanamine, also known as xanthone, is a class of compounds that have shown promising biological activities . Xanthones have been found to possess a broad array of pharmacological properties, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The primary targets of xanthones are often enzymes or receptors involved in these biological processes. For instance, some xanthones have been found to target topoisomerase II, a key enzyme involved in DNA replication and transcription .
Mode of Action
The interaction of xanthones with their targets often results in the modulation of the target’s activity. For example, xanthones targeting topoisomerase II can inhibit the enzyme’s activity, thereby interfering with DNA replication and transcription processes . This can lead to the inhibition of cancer cell growth, contributing to the anti-cancer activities of these compounds .
Biochemical Pathways
Xanthones can affect various biochemical pathways depending on their specific targets. For instance, the inhibition of topoisomerase II can affect the DNA replication and transcription pathways . Additionally, xanthones can also affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Result of Action
The molecular and cellular effects of xanthones’ action can vary depending on their specific targets and modes of action. For example, xanthones that inhibit topoisomerase II can lead to the inhibition of DNA replication and transcription, thereby inhibiting cancer cell growth . Other xanthones may have different effects depending on their specific targets and modes of action.
Biochemical Analysis
Biochemical Properties
They interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the xanthone molecule .
Cellular Effects
Xanthones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Xanthones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Xanthones have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively .
Transport and Distribution
Xanthones are known to interact with various transporters and binding proteins .
Subcellular Localization
Xanthones are known to be localized in various cellular compartments, such as the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation of a suitable aromatic precursor to form the xanthene core, followed by reductive amination to introduce the methylamine group .
Industrial Production Methods
Industrial production of C-(9H-Xanthen-9-yl)-methylamine may involve large-scale Friedel-Crafts reactions using optimized catalysts and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
C-(9H-Xanthen-9-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can modify the xanthene core or the methylamine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted xanthene derivatives, xanthones, and modified methylamine compounds .
Scientific Research Applications
C-(9H-Xanthen-9-yl)-methylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, sensors, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-9H-xanthen-9-ol
- (9H-Xanthen-9-yl)-urea
- 9-Phenyl-9H-xanthen-9-yl oxy substituted zinc phthalocyanine
Uniqueness
C-(9H-Xanthen-9-yl)-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
9H-xanthen-9-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDDHEPARBFMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576237 | |
Record name | 1-(9H-Xanthen-9-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100866-28-2 | |
Record name | 9H-Xanthen-9-ylmethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Xanthen-9-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-XANTHEN-9-YLMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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